molecular formula C16H17Cl2N3O3 B2493661 2-(2,4-dichlorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide CAS No. 1105233-27-9

2-(2,4-dichlorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide

Cat. No. B2493661
CAS RN: 1105233-27-9
M. Wt: 370.23
InChI Key: DHVTYLYUQWNBNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds related to 2-(2,4-dichlorophenoxy)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)propanamide involves multi-step chemical reactions, often starting with base molecules undergoing various chemical transformations. For instance, the synthesis of related compounds has been achieved using bromine as a cyclic reagent to yield significant isolated yields and employing recrystallization techniques to obtain suitable crystals for X-ray diffraction analysis (Liu et al., 2008).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through crystallographic techniques, revealing complex arrangements and interactions. For example, compounds with dichlorophenoxy groups have been characterized by their monoclinic space groups, specific dimensions, and density, indicating a detailed molecular framework suitable for further chemical manipulations and applications (Liu et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving similar compounds are diverse, including the formation of derivatives through reactions with various agents, showcasing the compound's reactivity and potential for modification. The antifungal and herbicidal activities of some related compounds have been explored, demonstrating their functional utility in agricultural and pharmaceutical fields (Liu et al., 2008).

Physical Properties Analysis

The physical properties of compounds within this chemical family are determined by methods such as UV–Vis, IR, NMR, and powder XRD techniques. These analyses provide insights into the compounds' stability, solubility, and structural integrity, essential for their practical application in various domains (Prabhu et al., 2001).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[3-(6-oxopyridazin-1-yl)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O3/c1-11(24-14-6-5-12(17)10-13(14)18)16(23)19-7-3-9-21-15(22)4-2-8-20-21/h2,4-6,8,10-11H,3,7,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVTYLYUQWNBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCCN1C(=O)C=CC=N1)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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